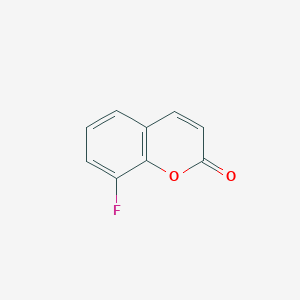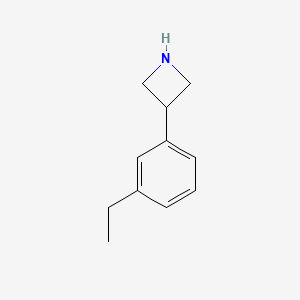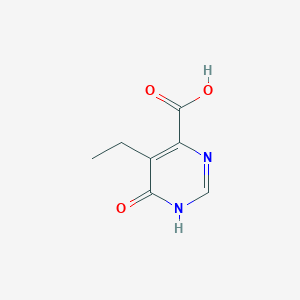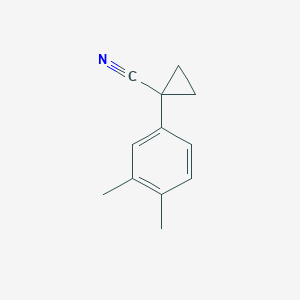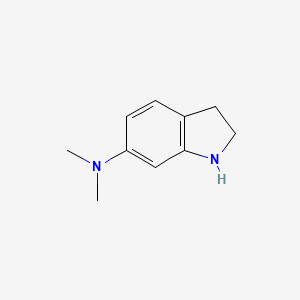
N,N-dimethylindolin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethylindolin-6-amine is an organic compound with the molecular formula C10H14N2 It is a derivative of indoline, featuring a dimethylamino group attached to the nitrogen atom of the indoline ring
準備方法
Synthetic Routes and Reaction Conditions
N,N-dimethylindolin-6-amine can be synthesized through several methods. One common approach involves the N-dimethylation of indoline using formaldehyde and a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of catalytic systems to enhance the reaction rate and selectivity. For example, carbon-supported ruthenium nanoparticles (Ru/C) have been employed as heterogeneous catalysts for the N-dimethylation of various amines, including indoline . This method offers operational simplicity, high turnover numbers, and good functional group compatibility.
化学反応の分析
Types of Reactions
N,N-dimethylindolin-6-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-methylindoline.
Substitution: Various substituted indoline derivatives, depending on the electrophile used.
科学的研究の応用
作用機序
The mechanism of action of N,N-dimethylindolin-6-amine involves its interaction with specific molecular targets and pathways. For instance, its binding to melatonin receptors can modulate circadian rhythms and exhibit neuroprotective effects . The compound’s structure allows it to interact with various enzymes and receptors, influencing biological processes at the molecular level.
類似化合物との比較
Similar Compounds
N,N-dimethylindolin-5-amine: Another derivative of indoline with similar chemical properties.
N,N-dimethylindoline: A simpler analog without additional functional groups on the indoline ring.
Uniqueness
N,N-dimethylindolin-6-amine is unique due to its specific substitution pattern on the indoline ring, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C10H14N2 |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
N,N-dimethyl-2,3-dihydro-1H-indol-6-amine |
InChI |
InChI=1S/C10H14N2/c1-12(2)9-4-3-8-5-6-11-10(8)7-9/h3-4,7,11H,5-6H2,1-2H3 |
InChIキー |
SUWHBCHWYCTRML-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(CCN2)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11917018.png)
![7-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11917027.png)
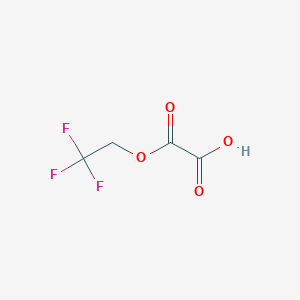

![6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11917043.png)


